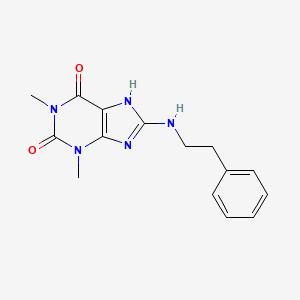

![molecular formula C15H20ClNO4S B2893272 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1327705-55-4](/img/structure/B2893272.png)

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

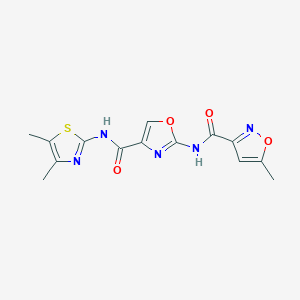

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a privileged heterocyclic compound . It belongs to the class of 1,9-diazaspiro[5.5]undecanes , which are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other (see Figure 1) . These compounds exhibit diverse biological activities and have potential applications in various therapeutic areas.

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes involves several strategies. Notably, the majority of these compounds include an arene ring fused at positions 4 and 5 of the diazaspiro core. Additionally, a common feature is the presence of a carbonyl group at position 2. Synthesis routes vary based on the type of arene fusion, and specific substitution patterns at positions 9 and 1 are crucial for each compound .

Molecular Structure Analysis

The core structure of 1,9-diazaspiro[5.5]undecanes consists of two piperidine rings spirofused at specific positions. Bioactive derivatives often have substituents at position 9 and sometimes at position 1. The basic nitrogen at position 9 is essential for binding to specific receptors .

Chemical Reactions Analysis

The chemical reactivity of 1,9-diazaspiro[5.5]undecanes depends on their substitution patterns. Notably, substitutions at position 9 other than alkyl groups (such as sulfonyl, acyl, and carbamoyl) can significantly affect binding affinities for specific receptors .

Aplicaciones Científicas De Investigación

Sulfonamides in Drug Development

Sulfonamides have been a cornerstone in medicinal chemistry, offering a wide array of biological activities. Their primary sulfonamide moiety is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic medications. The therapeutic potential of sulfonamides extends to novel drugs with significant antitumor activity, showcasing their versatility in drug development (Carta, Scozzafava, & Supuran, 2012).

Environmental and Analytical Applications

The analysis and environmental impact of sulfonamide compounds, including their degradation and monitoring in various ecosystems, are critical areas of research. These studies help in understanding the persistence, bioaccumulation, and toxicological effects of sulfonamides and related chemicals in the environment (Liu & Avendaño, 2013).

Antioxidant Capacity and Analytical Methods

Sulfonamides and their derivatives have been explored for their antioxidant capacities, contributing to our understanding of their potential therapeutic effects. Analytical methods, including capillary electrophoresis, have been developed to analyze sulfonamides, highlighting their significance in both environmental and biomedical contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against dengue virus type 2 (denv2) . The specific target within the DENV2 is suggested to be the NS5-methyltransferase .

Mode of Action

Docking calculations for similar compounds suggest that they bind to the ns5-methyltransferase of denv2 . This interaction could potentially inhibit the function of the enzyme, thereby affecting the life cycle of the virus .

Biochemical Pathways

Given its potential antiviral activity, it can be inferred that it may interfere with the replication cycle of denv2 .

Result of Action

Its potential antiviral activity suggests that it may inhibit the replication of denv2, thereby reducing the severity of the infection .

Análisis Bioquímico

Biochemical Properties

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as NS5-methyltransferase, which is crucial for the replication of certain viruses . The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the viral replication process. Additionally, this compound exhibits interactions with various proteins and other biomolecules, contributing to its broad spectrum of biochemical activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the replication of dengue virus type 2 by targeting NS5-methyltransferase . This inhibition leads to alterations in viral gene expression and a subsequent reduction in viral load within infected cells. Furthermore, this compound affects cellular metabolism by interfering with metabolic pathways essential for viral replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of NS5-methyltransferase, inhibiting its enzymatic activity . This inhibition prevents the methylation of viral RNA, a critical step in the viral replication process. Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on viral replication, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of viral replication, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to viral replication. The compound interacts with enzymes such as NS5-methyltransferase, which plays a key role in the methylation of viral RNA . By inhibiting this enzyme, the compound disrupts the viral replication process and reduces the viral load. Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach its target sites. Once inside the cell, this compound may accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral enzymes and other biomolecules . Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects.

Propiedades

IUPAC Name |

9-[(2-chlorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4S/c16-14-5-2-1-4-13(14)12-22(18,19)17-8-6-15(7-9-17)20-10-3-11-21-15/h1-2,4-5H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAPDMAFJXOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893202.png)

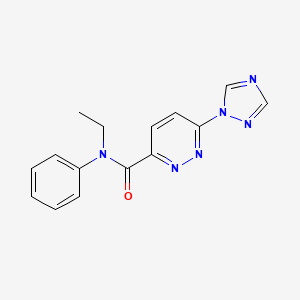

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2893205.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)

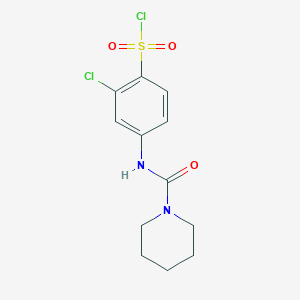

![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)